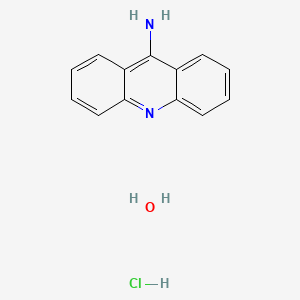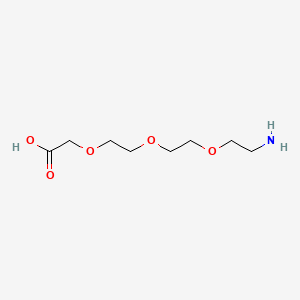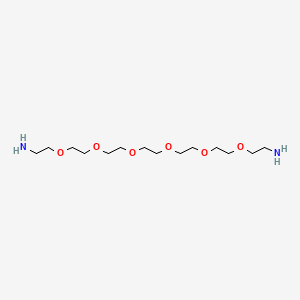
Hexalithium;antimony(3+);2-sulfidobutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexalithium;antimony(3+);2-sulfidobutanedioate is a complex chemical compound with the molecular formula C12H9Li6O12S3Sb. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of lithium, antimony, and sulfur atoms, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexalithium;antimony(3+);2-sulfidobutanedioate typically involves the reaction of antimony trisulfide with lithium salts in the presence of butanedioic acid derivatives. The reaction is carried out under controlled conditions, often involving solvothermal or hydrothermal methods to ensure the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale solvothermal synthesis, where the reactants are subjected to high temperatures and pressures in specialized reactors. This method ensures consistent quality and high yield, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Hexalithium;antimony(3+);2-sulfidobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state products, often involving the reduction of antimony.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony metal.
Scientific Research Applications
Hexalithium;antimony(3+);2-sulfidobutanedioate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Hexalithium;antimony(3+);2-sulfidobutanedioate involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily mediated through its ability to donate or accept electrons, facilitating redox reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or as an electrode material in batteries .
Comparison with Similar Compounds
Hexalithium;antimony(3+);2-sulfidobutanedioate can be compared with other similar compounds, such as:
Antimony trisulfide (Sb2S3): Known for its use in photovoltaic applications and as a precursor for other antimony-based compounds.
Lithium antimonide (Li3Sb): Utilized in battery technology for its high theoretical capacity and suitable operating voltage.
Antimony pentoxide (Sb2O5): Employed as a catalyst and in flame retardants.
The uniqueness of this compound lies in its combination of lithium, antimony, and sulfur, which imparts distinctive chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
305-97-5 |
|---|---|
Molecular Formula |
C12H9Li6O12S3Sb |
Molecular Weight |
605 g/mol |
IUPAC Name |
hexalithium;2-[bis(1,2-dicarboxylatoethylsulfanyl)stibanylsulfanyl]butanedioate |
InChI |
InChI=1S/3C4H6O4S.6Li.Sb/c3*5-3(6)1-2(9)4(7)8;;;;;;;/h3*2,9H,1H2,(H,5,6)(H,7,8);;;;;;;/q;;;6*+1;+3/p-9 |
InChI Key |
YECBTZNXNRHKJD-UHFFFAOYSA-E |
SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])[S-])C(=O)[O-].C(C(C(=O)[O-])[S-])C(=O)[O-].C(C(C(=O)[O-])[S-])C(=O)[O-].[Sb+3] |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
305-97-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Anthiolimine; AI3-15246; AI3 15246; AI315246 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)





